(3-Methylpyrrolidin-3-YL)methanamine
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Overview
Description
(3-Methylpyrrolidin-3-YL)methanamine: is a chemical compound with the molecular formula C6H14N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrrolidin-3-YL)methanamine typically involves the reaction of 3-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Methylpyrrolidin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while substitution can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (3-Methylpyrrolidin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (3-Methylpyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (1-Methylpyrrolidin-3-YL)methanamine
- (3-Methyloxetan-3-YL)methanamine
- (3-Isobutylisoxazol-5-YL)methanamine hydrochloride
Uniqueness: (3-Methylpyrrolidin-3-YL)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Biological Activity
(3-Methylpyrrolidin-3-yl)methanamine, also known as 3-Methylpyrrolidin-3-ylmethanamine, is a compound of increasing interest in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H16N2 with a molecular weight of approximately 116.21g/mol. The compound features a pyrrolidine ring with a methyl substitution and a methanamine functional group, which contributes to its unique reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C6H16N2 |
Molecular Weight | 116.21g/mol |
Chemical Structure | Pyrrolidine ring |
Interaction with Receptors
Preliminary research indicates that this compound may interact with various receptors in the central nervous system. These interactions could influence neurotransmitter systems, potentially modulating synaptic transmission and neuronal excitability. Specific receptor targets include:
- Dopaminergic receptors : Potential role in modulating dopamine signaling pathways.
- Serotonergic receptors : Possible effects on serotonin levels, impacting mood and anxiety.
Pharmacological Effects
The compound is being investigated for its pharmacological effects, particularly in the context of neurological disorders. Its ability to act as a ligand for certain receptors suggests potential therapeutic applications in treating conditions such as depression and anxiety.
Case Studies
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This binding can modulate their activity, leading to altered biochemical pathways and physiological responses. For example:
- Agonistic or antagonistic actions : Depending on the receptor type, the compound may either stimulate or inhibit receptor activity.
- Influence on signal transduction pathways : By affecting receptor activity, this compound may alter downstream signaling cascades involved in cellular responses.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrrolidine derivatives. Modifications to the chemical structure can significantly impact potency and selectivity against various biological targets.
Table: Structure-Activity Relationships of Pyrrolidine Derivatives
Compound | Activity | Notes |
---|---|---|
Compound A | Moderate potency | Effective against specific cancer cell lines |
Compound B | High potency | Significant agonistic effect on serotonin receptors |
Compound C | Low potency | Minimal interaction with dopaminergic receptors |
Properties
IUPAC Name |
(3-methylpyrrolidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(4-7)2-3-8-5-6/h8H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRDXQSALZYCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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